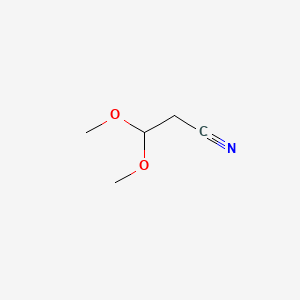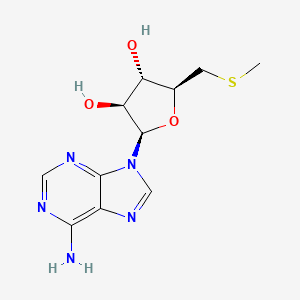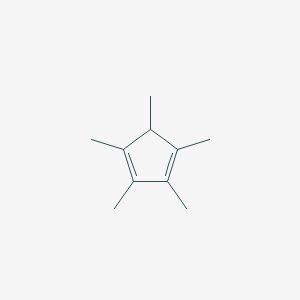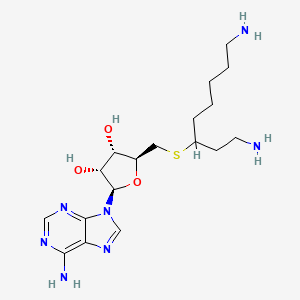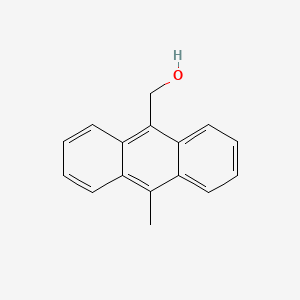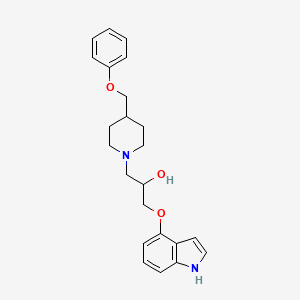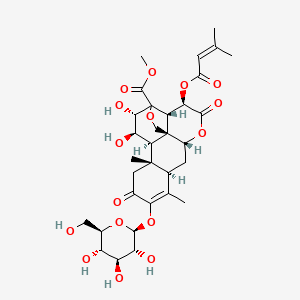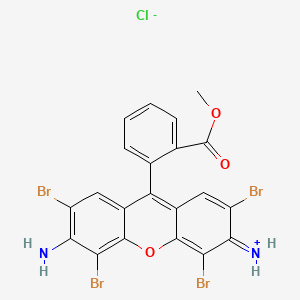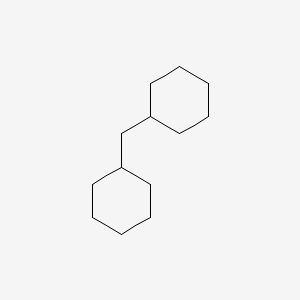![molecular formula C25H26O2 B1201864 5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid CAS No. 86471-16-1](/img/structure/B1201864.png)
5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’,5’,8’,8’-Tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid is an organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by its binaphthalene core, which is substituted with tetramethyl groups and a carboxylic acid functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’,5’,8’,8’-tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. This reaction yields the desired tetramethyl-substituted naphthalene derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 5’,5’,8’,8’-Tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5’,5’,8’,8’-Tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and photoinitiators.
Mechanism of Action
The mechanism of action of 5’,5’,8’,8’-tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tetramethyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid
Uniqueness: 5’,5’,8’,8’-Tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid stands out due to its binaphthalene core, which provides a rigid and planar structure. This rigidity enhances its stability and makes it suitable for applications requiring robust molecular frameworks. Additionally, the presence of both tetramethyl groups and a carboxylic acid functional group offers unique reactivity and binding properties compared to similar compounds .
Properties
CAS No. |
86471-16-1 |
|---|---|
Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-19(9-10-21(22)24)17-5-6-18-14-20(23(26)27)8-7-16(18)13-17/h5-10,13-15H,11-12H2,1-4H3,(H,26,27) |
InChI Key |
UHFICAKXFHFOCN-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
Key on ui other cas no. |
86471-16-1 |
Synonyms |
6-(1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-naphthyl)-2-naphthalenecarboxylic acid 6-TTNNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


